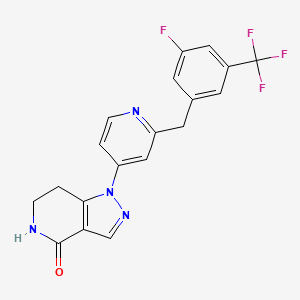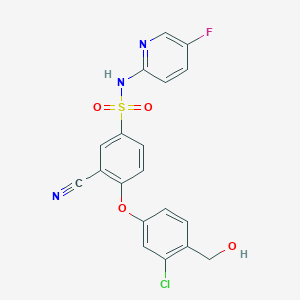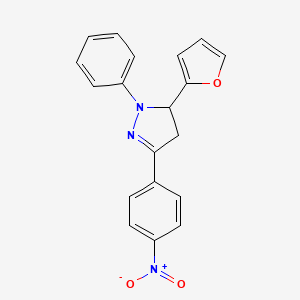![molecular formula C42H71NO7 B10857447 [2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10857447.png)
[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These nanoparticles are designed to deliver small interfering RNA (siRNA) to target cells, such as T cells, without the need for targeting ligands . LNP Lipid-8 plays a crucial role in gene silencing applications, particularly in the context of therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of LNP Lipid-8 involves the synthesis of ionizable lipids, which are then incorporated into lipid nanoparticles. The process typically includes the following steps:
Lipid Synthesis: Ionizable lipids are synthesized through chemical reactions involving the formation of amide or ester bonds. These reactions often require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Nanoparticle Formation: The lipid mixture is rapidly mixed with an aqueous solution containing the nucleic acid cargo (e.g., siRNA) using microfluidic devices or pipetting robots.
Industrial Production Methods: Industrial production of LNP Lipid-8 involves scaling up the synthesis and formulation processes. Automated high-throughput methods, such as the use of pipetting robots, are employed to streamline the production and ensure consistency across batches . Quality control measures, including particle size analysis and encapsulation efficiency assessment, are implemented to maintain product standards.
Chemical Reactions Analysis
Types of Reactions: LNP Lipid-8 undergoes various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the degradation of lipid components.
Reduction: Reduction reactions can modify the functional groups on the lipid molecules.
Substitution: Substitution reactions can occur at specific sites on the lipid molecules, altering their properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Oxidized lipid derivatives.
Reduction: Reduced lipid derivatives.
Substitution: Substituted lipid derivatives with modified functional groups
Scientific Research Applications
LNP Lipid-8 has a wide range of scientific research applications, including:
Mechanism of Action
LNP Lipid-8 exerts its effects through the following mechanisms:
Encapsulation: The ionizable lipid encapsulates the nucleic acid cargo within the lipid nanoparticle, protecting it from enzymatic degradation.
Cellular Uptake: The lipid nanoparticle facilitates the uptake of the nucleic acid cargo by target cells through endocytosis.
Endosomal Escape: The ionizable lipid helps the nucleic acid cargo escape from the endosome into the cytoplasm, where it can exert its therapeutic effects.
Gene Silencing: In the case of siRNA delivery, the nucleic acid cargo binds to the target messenger RNA, leading to its degradation and subsequent gene silencing.
Comparison with Similar Compounds
LNP Lipid-8 is unique compared to other similar compounds due to its specific properties and applications. Similar compounds include:
D-Lin-MC3-DMA: Another ionizable lipid used in LNP formulations for siRNA delivery.
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): A phospholipid used as a helper lipid in LNP formulations.
PEGylated Lipids: Lipids conjugated with polyethylene glycol to enhance the stability and circulation time of LNPs.
Uniqueness of LNP Lipid-8:
Charge Switching: LNP Lipid-8 has the unique capability of switching charge with pH, being positively charged at low pH and neutral at physiological pH.
Targeted Delivery: LNP Lipid-8 is specifically designed for the delivery of siRNA to T cells, making it highly effective for gene silencing applications.
Properties
Molecular Formula |
C42H71NO7 |
|---|---|
Molecular Weight |
702.0 g/mol |
IUPAC Name |
[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C42H71NO7/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-39(44)48-32-38(34-50-41(46)47-24-21-23-43(5-2)6-3)33-49-40(45)31-42-28-35-25-36(29-42)27-37(26-35)30-42/h10-11,13-14,35-38H,4-9,12,15-34H2,1-3H3/b11-10-,14-13- |
InChI Key |
FNGYOMDNOWZUBX-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CC12CC3CC(C1)CC(C3)C2)COC(=O)OCCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)


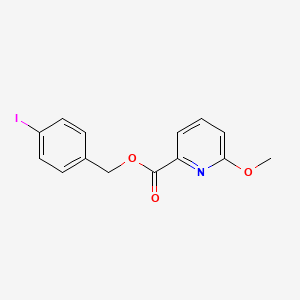

![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
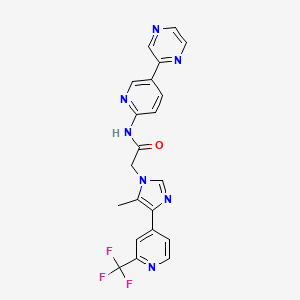
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
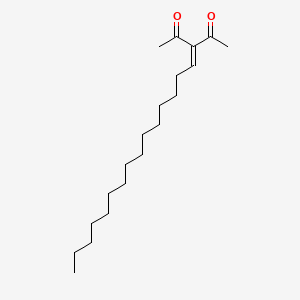
![7-Cyclopentyl-N,N-dimethyl-2-[[4-(5-morpholino-7-oxo-7H-thieno[3,2-b]pyran-3-yl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10857418.png)
